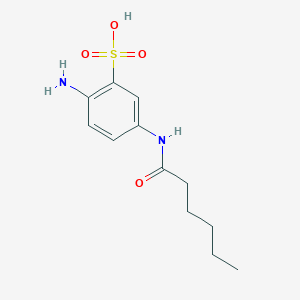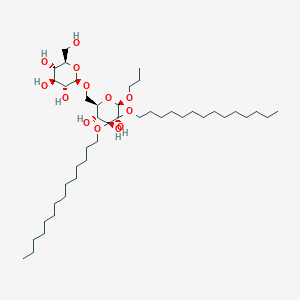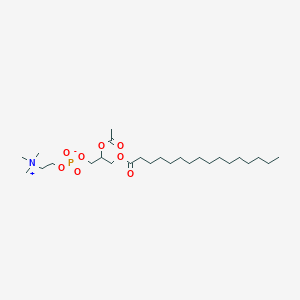
2-Amino-5-hexanoylaminobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hexanoylaminobenzenesulfonic acid (AHABS) is a sulfonic acid derivative that has been extensively used in scientific research. It is a highly versatile compound that has been employed in various biochemical and physiological studies. AHABS is synthesized using a multi-step process that involves the reaction of different chemical compounds. The compound has been found to have several advantages and limitations in laboratory experiments.
Mecanismo De Acción
2-Amino-5-hexanoylaminobenzenesulfonic acid acts as an antagonist of ion channels and neurotransmitter receptors. It binds to the receptors and prevents the normal functioning of the channels, leading to a decrease in the activity of the receptors. This compound has been found to be a potent antagonist of GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of GABA-A receptors, leading to a decrease in inhibitory neurotransmission. This compound has also been found to decrease the activity of NMDA receptors, leading to a decrease in excitatory neurotransmission. Additionally, this compound has been found to decrease the activity of calcium channels, leading to a decrease in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-hexanoylaminobenzenesulfonic acid has several advantages for laboratory experiments. It is a highly specific antagonist of ion channels and neurotransmitter receptors, making it a valuable tool for studying the function of these receptors. Additionally, this compound is a highly stable compound that can be stored for long periods without degradation. However, this compound has some limitations in laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, this compound has a relatively low solubility in water, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
There are several future directions for the use of 2-Amino-5-hexanoylaminobenzenesulfonic acid in scientific research. One potential direction is the study of the effects of this compound on other ion channels and neurotransmitter receptors. Additionally, this compound could be used to study the effects of other compounds on ion channels and neurotransmitter receptors. Another potential direction is the development of new compounds that are similar to this compound but have improved properties, such as increased solubility or decreased cost. Finally, this compound could be used in the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
2-Amino-5-hexanoylaminobenzenesulfonic acid is synthesized by a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 2-nitro-5-hexanoylaminobenzenesulfonic acid with hydrogen gas and a palladium catalyst to produce this compound. The compound is further purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-Amino-5-hexanoylaminobenzenesulfonic acid has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to have several applications in the field of neuroscience, particularly in the study of ion channels and neurotransmitter receptors. This compound has been used to study the modulation of GABA-A receptors and the effects of zinc on NMDA receptors. It has also been employed in the study of the role of calcium channels in synaptic transmission.
Propiedades
Número CAS |
117046-35-2 |
|---|---|
Fórmula molecular |
C12H18N2O4S |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
2-amino-5-(hexanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-4-5-12(15)14-9-6-7-10(13)11(8-9)19(16,17)18/h6-8H,2-5,13H2,1H3,(H,14,15)(H,16,17,18) |
Clave InChI |
JZZAPDKLQAGKME-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |
SMILES canónico |
CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |
Sinónimos |
2-Amino-5-hexanoylaminobenzenesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)


![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)





